3-PHENYL-2-(4,4,4-TRIFLUORO-3-OXO-BUT-1-ENYLAMINO)-PROPIONIC ACID 3-PHENYL-2-(4,4,4-TRIFLUORO-3-OXO-BUT-1-ENYLAMINO)-PROPIONIC ACID
Brand Name: Vulcanchem
CAS No.: 133992-79-7
VCID: VC0238515
InChI: InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20)
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F
Molecular Formula: C13H12F3NO3
Molecular Weight: 287.23 g/mol

3-PHENYL-2-(4,4,4-TRIFLUORO-3-OXO-BUT-1-ENYLAMINO)-PROPIONIC ACID

CAS No.: 133992-79-7

Main Products

VCID: VC0238515

Molecular Formula: C13H12F3NO3

Molecular Weight: 287.23 g/mol

3-PHENYL-2-(4,4,4-TRIFLUORO-3-OXO-BUT-1-ENYLAMINO)-PROPIONIC ACID - 133992-79-7

CAS No. 133992-79-7
Product Name 3-PHENYL-2-(4,4,4-TRIFLUORO-3-OXO-BUT-1-ENYLAMINO)-PROPIONIC ACID
Molecular Formula C13H12F3NO3
Molecular Weight 287.23 g/mol
IUPAC Name 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid
Standard InChI InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20)
Standard InChIKey MLIIENMBDGAIEZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F
PubChem Compound 3750310
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator